molecular formula C8H12N4O4 B1392511 N-(4-methoxyphenyl)guanidine nitrate CAS No. 76746-74-2

N-(4-methoxyphenyl)guanidine nitrate

Cat. No. B1392511
CAS RN: 76746-74-2
M. Wt: 228.21 g/mol
InChI Key: AQCVXPUUCPPIAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of guanidines, including “N-(4-methoxyphenyl)guanidine nitrate”, often involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . One approach towards N, N ′-disubstituted guanidines involves a sequential one-pot method from N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .


Chemical Reactions Analysis

The chemical reactions involving guanidines are diverse. The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides . Guanidines also serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • N-(4-methoxyphenyl)guanidine nitrate has been utilized in the synthesis of complex chemical structures. For instance, it was used in the preparation of 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine, demonstrating its role in the formation of molecules with potential pharmaceutical applications (Jian et al., 2007).

Copper-Catalyzed Reactions

  • In organic chemistry, N-(4-methoxyphenyl)guanidine nitrate is employed in copper-catalyzed reactions. For example, it's used in the formation of N,N'-disubstituted guanidines, potentially for therapeutic applications for conditions like stroke (Cortes-Salva et al., 2010).

Coordination Chemistry

  • The compound plays a significant role in coordination chemistry, specifically in the study of nickel(II) nitrate with guanidines. This research contributes to our understanding of complex ion formations, which is essential in materials science and catalysis (Glasovac et al., 2010).

Synthesis and Reactivity in Organometallics

  • N-(4-methoxyphenyl)guanidine nitrate is instrumental in the synthesis and characterization of novel organometallic compounds. Its reactivity is explored in the context of creating new chemical entities with potential applications in catalysis and materials science (Elorriaga et al., 2012).

Enhancement of Solar Cell Efficiency

  • In the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs), N-(4-methoxyphenyl)guanidine nitrate has been investigated as an additive to improve power conversion efficiency. This illustrates its potential application in enhancing the performance of solar energy technologies (Nath et al., 2016).

Thermal Decomposition Studies

  • The compound has been studied for its thermal decomposition properties, particularly in the context of gas-generating agents. This research is crucial for understanding its behavior in high-temperature environments, which can have applications in materials science and safety engineering (Mei et al., 2013).

Safety And Hazards

The safety data sheet for guanidine nitrate, a related compound, indicates that it may intensify fire, cause serious eye damage, and be harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-methoxyphenyl)guanidine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.HNO3/c1-12-7-4-2-6(3-5-7)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCVXPUUCPPIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)guanidine nitrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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